

Tephrosin: A Comprehensive Molecular Profile and Technical Guide

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Compound of Interest

Compound Name: *Tephrosin*

Cat. No.: *B192491*

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Abstract

Tephrosin, a natural rotenoid found in plants of the *Tephrosia* genus, has garnered significant interest for its potent biological activities, particularly its antineoplastic and pesticidal properties. This technical guide provides a comprehensive overview of **Tephrosin**, including its detailed molecular profile, CAS number, and an in-depth exploration of its mechanisms of action. The document outlines key signaling pathways modulated by **Tephrosin** and furnishes detailed experimental protocols for its extraction, purification, and biological evaluation. All quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental processes are visualized through detailed diagrams.

Molecular Profile of Tephrosin

Tephrosin is a complex organic molecule belonging to the rotenoid family of isoflavonoids. Its unique chemical structure is central to its biological activity.

Table 1: Molecular Identifiers and Properties of **Tephrosin**

Property	Value	Citation(s)
CAS Number	76-80-2	[1][2][3]
Molecular Formula	C ₂₃ H ₂₂ O ₇	[1][2]
Molecular Weight	410.4 g/mol	[1][2]
IUPAC Name	(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0 ^{3,12} .0 ^{4,9} .0 ^{15,20}]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one	[1]
SMILES	<chem>CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C</chem>	[1]
InChI Key	AQBZCCQCDWNNJQ-AUSIDOKSSA-N	[1]
Synonyms	Hydroxydeguelin, Deguelinol I	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Biological Activity and Mechanism of Action

Tephrosin exhibits a range of biological effects, with its anticancer and insecticidal activities being the most extensively studied. The primary mechanism underlying these activities is the inhibition of the mitochondrial electron transport chain.

Inhibition of NADH:ubiquinone oxidoreductase (Complex I)

The principal mode of action of **Tephrosin** is the inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration,

leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Anticancer Activity

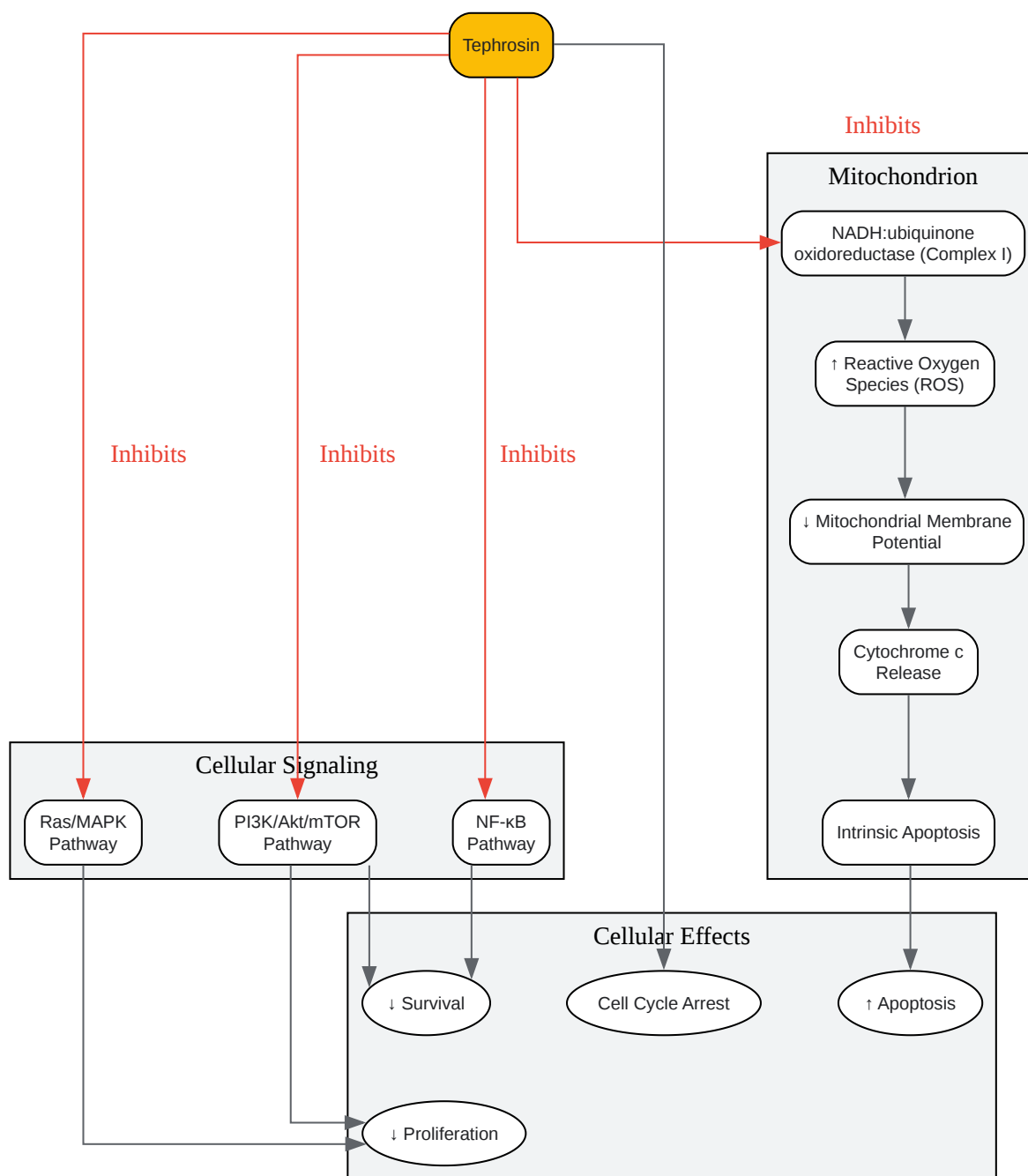
Tephrosin has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is multifaceted and involves the modulation of several key signaling pathways.

- **Induction of Apoptosis:** By increasing intracellular ROS levels, **Tephrosin** triggers the intrinsic pathway of apoptosis. This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.
- **Inhibition of Pro-survival Signaling Pathways:** **Tephrosin** has been shown to inhibit the PI3K/Akt/mTOR and Ras/MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.
- **Modulation of NF-κB Signaling:** **Tephrosin** can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival in cancer.
- **Cell Cycle Arrest:** The compound can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.

Table 2: In Vitro Cytotoxicity of **Tephrosin** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Citation(s)
PANC-1	Pancreatic Cancer	0.82	[2]
SW1990	Pancreatic Cancer	1.25	[2]
A549	Lung Cancer	2.13	[2]
MCF-7	Breast Cancer	1.87	[2]
HepG2	Liver Cancer	2.54	[2]
SHG-44	Glioblastoma	3.16	[2]

Signaling Pathway Diagram



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Caption: **Tephrosin**'s multifaceted mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of **Tephrosin**.

Extraction and Purification of Tephrosin from *Tephrosia vogelii*

This protocol describes a general method for the isolation of **Tephrosin** from its natural source.

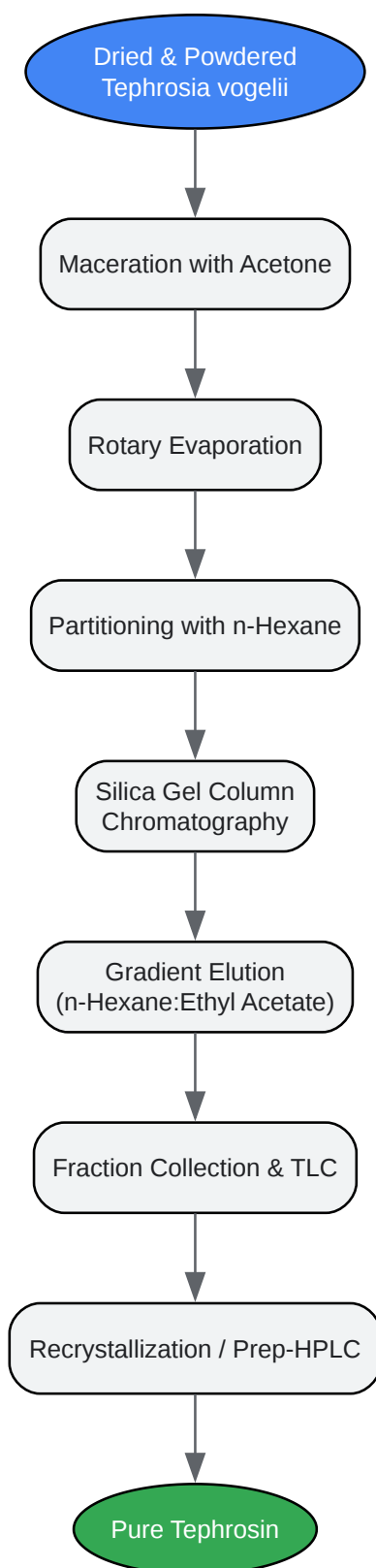
Materials:

- Dried and powdered seeds or leaves of *Tephrosia vogelii*
- Acetone
- n-Hexane
- Silica gel for column chromatography
- Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

- **Extraction:** Macerate the powdered plant material with acetone at room temperature for 72 hours.
- **Solvent Evaporation:** Concentrate the acetone extract under reduced pressure using a rotary evaporator.
- **Partitioning:** Partition the crude extract with n-hexane to remove nonpolar compounds.
- **Column Chromatography:** Subject the defatted extract to silica gel column chromatography.
- **Elution:** Elute the column with a gradient of n-hexane and ethyl acetate.

- Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
- Isolation: Combine fractions containing **Tephrosin** and purify further by recrystallization or preparative HPLC to obtain pure **Tephrosin**.



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Caption: Workflow for **Tephrosin** extraction and purification.

MTT Assay for Cell Viability

This protocol details the use of the MTT assay to determine the cytotoxic effects of **Tephrosin** on cancer cells.^[2]

Materials:

- Cancer cell lines
- Complete cell culture medium
- **Tephrosin** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Tephrosin** (typically from 0.1 to 10 μ M) and a vehicle control (DMSO) for 24, 48, or 72 hours.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of PI3K/Akt Pathway

This protocol outlines the steps to analyze the effect of **Tephrosin** on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

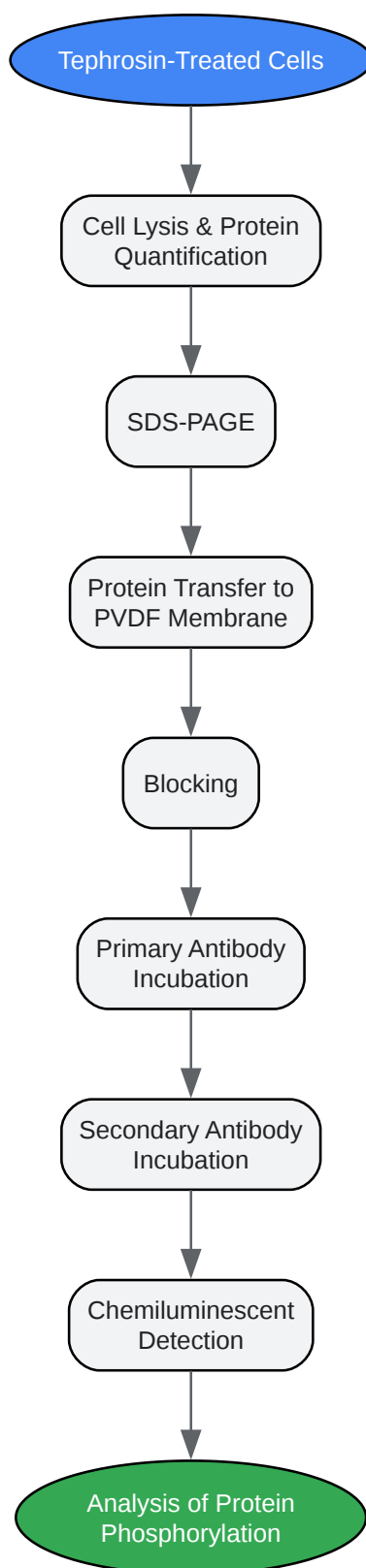
Materials:

- Cancer cells treated with **Tephrosin**
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Protein Extraction:** Lyse the treated cells with RIPA buffer and quantify the protein concentration.
- **SDS-PAGE:** Separate 20-30 μ g of protein from each sample on an SDS-PAGE gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.



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Caption: Workflow for Western blot analysis.

Safety and Handling

Tephrosin is classified as hazardous to the aquatic environment.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. All waste should be disposed of in accordance with local regulations.

Conclusion

Tephrosin is a promising natural product with significant potential for development as an anticancer agent and a bio-pesticide. Its well-defined mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a solid foundation for further research. The detailed molecular profile and experimental protocols provided in this guide are intended to facilitate future investigations into the therapeutic and practical applications of this potent rotenoid.

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